(2-Fluoro-4-(4-methyl-1H-pyrazol-1-yl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Fluoro-4-(4-methyl-1H-pyrazol-1-yl)phenyl)boronic acid is a boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is known for its unique structure, which includes a fluorine atom, a pyrazole ring, and a boronic acid group. These structural features make it a valuable building block in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-4-(4-methyl-1H-pyrazol-1-yl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an aryl halide. The reaction conditions generally include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: (2-Fluoro-4-(4-methyl-1H-pyrazol-1-yl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: The fluorine atom and the pyrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Alcohols or hydrocarbons.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
(2-Fluoro-4-(4-methyl-1H-pyrazol-1-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.
Biology: Employed in the development of fluorescent probes and sensors for biological imaging.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of (2-Fluoro-4-(4-methyl-1H-pyrazol-1-yl)phenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and molecular sensors. The fluorine atom and pyrazole ring contribute to the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
- 1-Methylpyrazole-4-boronic acid pinacol ester
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-methylpyrazole
- 1-Boc-pyrazole-4-boronic acid pinacol ester
Uniqueness: (2-Fluoro-4-(4-methyl-1H-pyrazol-1-yl)phenyl)boronic acid stands out due to the presence of the fluorine atom, which enhances its reactivity and binding properties. The combination of the pyrazole ring and boronic acid group also provides unique opportunities for its use in various chemical and biological applications.
Properties
Molecular Formula |
C10H10BFN2O2 |
---|---|
Molecular Weight |
220.01 g/mol |
IUPAC Name |
[2-fluoro-4-(4-methylpyrazol-1-yl)phenyl]boronic acid |
InChI |
InChI=1S/C10H10BFN2O2/c1-7-5-13-14(6-7)8-2-3-9(11(15)16)10(12)4-8/h2-6,15-16H,1H3 |
InChI Key |
JKFIVABFXXAYMN-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)N2C=C(C=N2)C)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.